molecular formula C6H8F3NO2 B6169193 rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, trans CAS No. 1628734-87-1

rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, trans

Cat. No. B6169193
CAS RN: 1628734-87-1
M. Wt: 183.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, trans (3R,4R-TFMP) is a chiral trifluoromethylated pyrrolidine derivative, which is a useful synthetic intermediate for the preparation of medicinal compounds. 3R,4R-TFMP is a versatile reagent with high reactivity and selectivity, and can be used for the preparation of a variety of organic molecules. In addition, 3R,4R-TFMP has been used as a catalyst in various chemical reactions, such as the synthesis of peptides, peptidomimetics, and other compounds.

Scientific Research Applications

Environmental Science

Research into the environmental fate of fluorinated compounds is essential due to their persistence and potential bioaccumulation. This compound can be a model substance for studying the environmental impact of fluorinated organic chemicals.

Each of these fields can benefit from the unique chemical structure of “rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, trans,” offering a wide range of applications in scientific research. The information provided is based on general knowledge of chemical applications and the specific compound’s characteristics, as detailed in a patent document .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, trans involves the following steps: 1) Synthesis of 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, 2) Resolution of the racemic mixture to obtain the desired enantiomer, and 3) Transamination of the carboxylic acid to obtain the trans isomer.", "Starting Materials": [ "Ethyl 4,4,4-trifluoroacetoacetate", "Ammonium acetate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Diethyl ether", "Chiral resolving agent" ], "Reaction": [ "Step 1: Synthesis of 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid", "a) Ethyl 4,4,4-trifluoroacetoacetate is reacted with ammonium acetate and sodium borohydride in methanol to obtain 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid ethyl ester.", "b) The ethyl ester is hydrolyzed with sodium hydroxide in water to obtain 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid.", "Step 2: Resolution of the racemic mixture", "a) The racemic mixture of 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is treated with a chiral resolving agent to obtain the desired enantiomer.", "Step 3: Transamination of the carboxylic acid", "a) The carboxylic acid is treated with an amine and a transaminase enzyme to obtain the trans isomer of rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid." ] }

CAS RN

1628734-87-1

Product Name

rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, trans

Molecular Formula

C6H8F3NO2

Molecular Weight

183.1

Purity

95

Origin of Product

United States

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